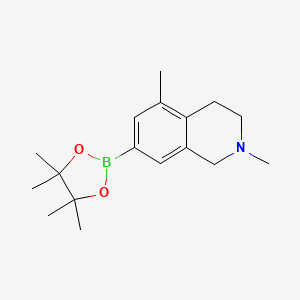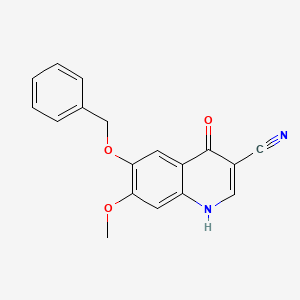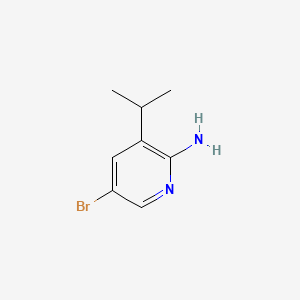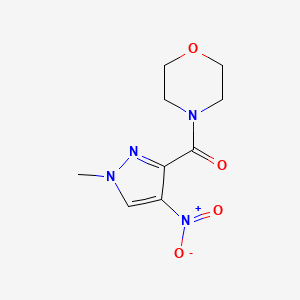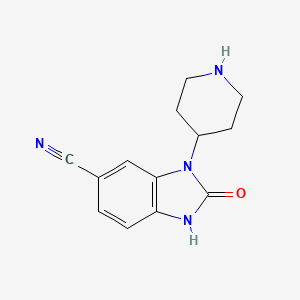
2-oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzoimidazole moiety, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the benzoimidazole and nitrile groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as piperidine derivatives and benzoimidazole precursors, under controlled conditions.
Cyclization Reactions: Cyclization steps are crucial to forming the benzoimidazole ring. This often requires high temperatures and specific catalysts to ensure the formation of the desired ring structure.
Nitrile Introduction: The nitrile group is typically introduced through reactions involving cyano-containing reagents under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
化学反応の分析
Types of Reactions: 2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitriles or carbonyl groups.
Substitution Reactions: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
科学的研究の応用
2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: Potential medicinal applications include the development of new drugs for treating various diseases, such as cancer or infectious diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
類似化合物との比較
Indole Derivatives: These compounds share structural similarities with the benzoimidazole moiety and are known for their biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are often used in pharmaceuticals and agrochemicals.
Nitrile Compounds: Nitriles are common in organic synthesis and can be found in various biologically active molecules.
Uniqueness: 2-Oxo-3-piperidin-4-yl-2,3-dihydro-1H-benzoimidazole-5-carbonitrile is unique due to its combination of the piperidine ring, benzoimidazole moiety, and nitrile group, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
分子式 |
C13H14N4O |
|---|---|
分子量 |
242.28 g/mol |
IUPAC名 |
2-oxo-3-piperidin-4-yl-1H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c14-8-9-1-2-11-12(7-9)17(13(18)16-11)10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2,(H,16,18) |
InChIキー |
SHZRKWUNKGTACJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C3=C(C=CC(=C3)C#N)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


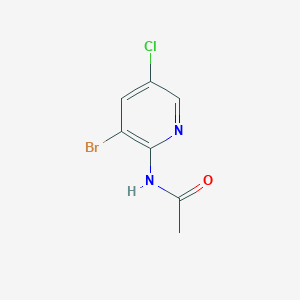





![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
